
1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, dihydroxypyrimidine-4-carboxamides have been studied for their potent inhibition of HIV-integrase, which is crucial for the replication of HIV-1 . Another study focuses on the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties . Lastly, the synthesis and antitumor activity of a compound with a fluorinated aromatic ring and a carboxamide group are reported, which shares some structural similarities with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including condensation and amination. For example, the synthesis of a dihydroxypyrimidine-4-carboxamide derivative was achieved by reacting dimethylaminoethyl with a fluorobenzyl moiety and a dihydroxypyrimidine core . In another study, the target compounds were synthesized by reacting benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which was obtained from a condensation reaction . The synthesis of an antitumor compound involved the condensation of an isocyanato derivative with an aminated indazole .
Molecular Structure Analysis
The molecular structures of the compounds in the studies were confirmed using techniques such as NMR spectroscopy and, in some cases, crystallography. For instance, the crystal structure of a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined to understand its interaction with cancer cell lines . The structural confirmation is crucial for establishing the identity of the synthesized compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of medicinal chemistry, including amide bond formation, aromatic substitutions, and cyclization reactions. These reactions are carefully designed to introduce specific functional groups that are expected to contribute to the biological activity of the compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide are not directly reported, the properties of similar compounds suggest that they would have characteristics conducive to biological activity. For example, the presence of a fluorobenzyl group can influence the lipophilicity and metabolic stability of the compound . The carboxamide functionality is often associated with hydrogen bonding potential, which can affect the compound's solubility and receptor binding affinity.
科学的研究の応用
HIV Integrase Inhibition
Dihydropyridine derivatives have been identified as potent inhibitors of the HIV-integrase-catalyzed strand transfer process, a critical step in the replication cycle of the human immunodeficiency virus (HIV). These compounds exhibit favorable pharmacokinetic properties and show no liabilities in several counterscreening assays, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).
Met Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, through strategic modification, exhibit improved enzyme potency, aqueous solubility, and kinase selectivity, demonstrating complete tumor stasis in Met-dependent models following oral administration and advancing into phase I clinical trials (Schroeder et al., 2009).
Synthesis and Characterization of Polyamides
Polyamides derived from dihydropyridine derivatives exhibit remarkable properties, including high solubility in organic solvents, transparency, flexibility, and thermal stability. These materials, due to their inherent viscosities and glass transition temperatures, are potential candidates for advanced materials applications, showing no significant weight loss up to high temperatures in nitrogen or air (Hsiao et al., 1999).
Antagonist Molecular Probes for A3 Adenosine Receptors
Functionalized congeners of 1,4-dihydropyridines have been explored as antagonist molecular probes for A3 adenosine receptors. These compounds are designed to be chemically reactive, providing selective antagonism at the receptor level with potential applications in the synthesis of molecular probes for studying receptor function and interaction (Li et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-22(17-9-3-2-4-10-17)19(24)18-11-6-12-23(20(18)25)14-15-7-5-8-16(21)13-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYRAVYHOLMJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
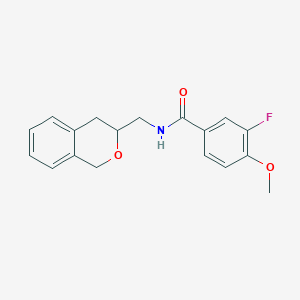
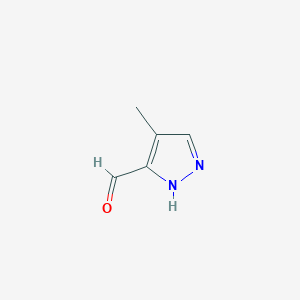
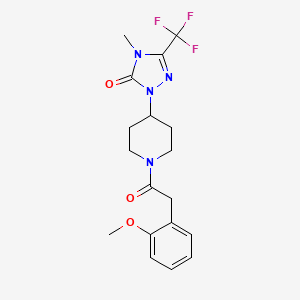
![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
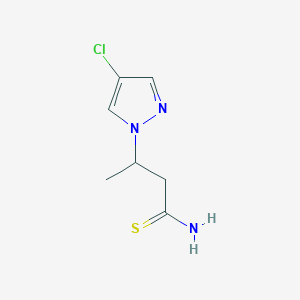

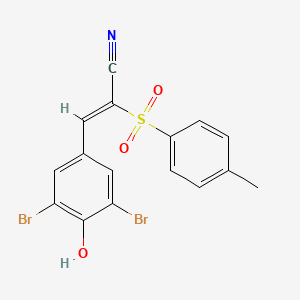
![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)
![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)
![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)
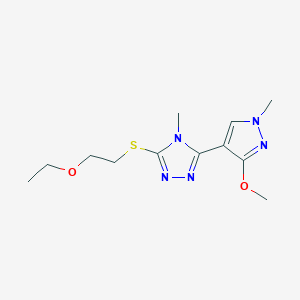
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)
